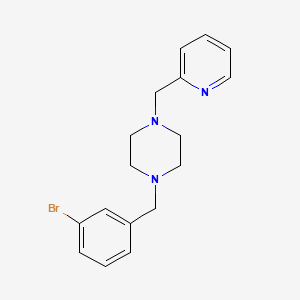
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine, also known as BBP, is a chemical compound that belongs to the class of piperazine derivatives. BBP has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine is not fully understood. However, it is believed that 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine exerts its pharmacological effects by interacting with various receptors in the brain, including the serotonin 5-HT1A, dopamine D2, and α2-adrenergic receptors. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to modulate the activity of various ion channels, including the NMDA and GABA receptors.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). Furthermore, 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to modulate the activity of various enzymes, including monoamine oxidase (MAO) and phosphodiesterase (PDE).
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize, and its pharmacological effects have been well characterized. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to have a good safety profile in animal studies. However, 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been well characterized. Furthermore, the effects of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine research. One potential application of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine is in the treatment of depression and anxiety disorders. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Another potential application of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine is in the treatment of schizophrenia. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have antipsychotic effects in animal studies, and further research is needed to determine its efficacy in humans. Furthermore, 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to increase the expression of neurotrophic factors, which may have neuroprotective effects. Overall, further research is needed to fully understand the potential therapeutic applications of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine.
Synthesemethoden
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine can be synthesized through the reaction between 1-(3-bromobenzyl)piperazine and 2-pyridinemethanol. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been investigated for its ability to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-16-5-3-4-15(12-16)13-20-8-10-21(11-9-20)14-17-6-1-2-7-19-17/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYRXPQDJSBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5771972.png)

![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5771979.png)
![methyl 4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5771990.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methoxybenzamide](/img/structure/B5772009.png)


![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)

![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)
